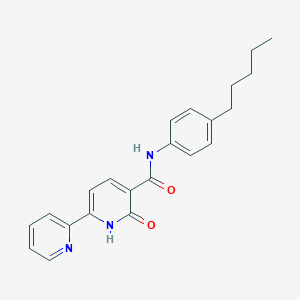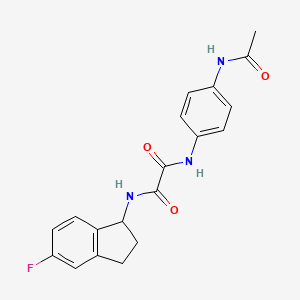![molecular formula C19H17FN4O B7532300 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival.
Mécanisme D'action
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves the inhibition of PARP enzymes. This compound are involved in DNA repair and play a crucial role in maintaining genomic stability. However, overactivation of PARP enzymes can lead to excessive consumption of NAD+ and ATP, resulting in energy depletion and cell death. This compound binds to the catalytic domain of PARP enzymes, preventing their activation and subsequent DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit PARP activity, prevent DNA damage, and promote cell survival. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for PARP enzymes, making it an ideal tool for studying PARP biology. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. The compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. One direction is to investigate the potential therapeutic applications of the compound in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective PARP inhibitors based on the structure of this compound. Additionally, future studies could focus on understanding the molecular mechanisms of PARP inhibition by this compound and its effects on DNA repair and cell survival.
Conclusion:
In conclusion, this compound is a potent inhibitor of PARP enzymes with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound has the potential to provide new insights into the biology of PARP enzymes and lead to the development of new therapies for diseases.
Méthodes De Synthèse
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydroindole-1-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-fluoro-4-imidazol-1-ylbenzylamine to yield the intermediate product. The final compound is obtained by treating the intermediate with ammonia in ethanol.
Applications De Recherche Scientifique
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit PARP enzymes, which are overactivated in many diseases, leading to DNA damage and cell death. By inhibiting PARP, this compound has the potential to prevent DNA damage and promote cell survival.
Propriétés
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-11-14(5-6-18(16)23-10-8-21-13-23)12-22-19(25)24-9-7-15-3-1-2-4-17(15)24/h1-6,8,10-11,13H,7,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXAUAGTTNFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)

![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)

![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)
